![molecular formula C14H17NO4 B1326781 ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate CAS No. 1134334-78-3](/img/structure/B1326781.png)
ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate is a compound used for proteomics research . It has a molecular formula of C14H17NO4 and a molecular weight of 263.3 .
Molecular Structure Analysis
The molecular structure of ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate is based on the indole scaffold, which is a significant heterocyclic system in natural products and drugs . The compound contains a carboxylate group attached to the indole ring, along with methoxy and methyl substituents .Chemical Reactions Analysis
While specific chemical reactions involving ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate are not detailed in the literature, indole derivatives are known to undergo a variety of reactions. For instance, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride to produce a tricyclic indole .Scientific Research Applications
Cancer Treatment
Indole derivatives, including ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate, have been identified as biologically active compounds with potential in treating cancer cells. Their ability to interfere with cell biology makes them valuable in the development of anticancer therapies .
Antimicrobial Activity
These compounds also exhibit antimicrobial properties, which are increasingly important in the face of rising antibiotic resistance. They can be used to develop new treatments for bacterial, fungal, and viral infections .
Neurological Disorders
Research has shown that indole derivatives can play a role in treating various neurological disorders. Their interaction with brain chemistry allows them to be used in creating drugs for conditions such as Alzheimer’s and Parkinson’s disease .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them candidates for treating chronic inflammatory diseases. They can be formulated into medications that help reduce inflammation and associated pain .
Cardiovascular Health
Indole compounds have been linked to cardiovascular health, with potential applications in treating heart diseases. They may help in managing conditions like hypertension and atherosclerosis .
Diabetes Management
The role of indole derivatives in regulating glucose levels suggests they could be used in diabetes management. They may contribute to the development of new antidiabetic drugs .
Antiviral Agents
Specific indole derivatives have shown promise as antiviral agents. They could be used to create treatments for viruses, including influenza and other respiratory viruses .
Agricultural Chemistry
In agriculture, indole derivatives are used to synthesize plant hormones and growth regulators. These compounds can enhance crop yields and improve resistance to pests and diseases .
Mechanism of Action
Target of Action
Ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active pharmacophores with broad-spectrum biological activities .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest a complex interaction with various cellular targets.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-5-19-14(16)13-8(2)12-10(15-13)6-9(17-3)7-11(12)18-4/h6-7,15H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFCNFCLPKVPSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate |
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